

# Application Note: Analysis of Butralin Residue in Ginseng by HPLC-MS/MS

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## Compound of Interest

Compound Name: Butralin

Cat. No.: B1668113

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## Introduction

**Butralin** is a dinitroaniline herbicide used to control annual broadleaf weeds and grasses in various crops. Due to its potential persistence in the soil, there is a need for sensitive and reliable analytical methods to monitor its residue in agricultural products, including traditional herbal medicines like ginseng. The complex matrix of ginseng presents analytical challenges, requiring robust sample preparation and highly selective detection methods. This application note details a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of **butralin** residues in fresh and dried ginseng, as well as in ginseng plants and soil. The method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol followed by HPLC-MS/MS detection in Multiple Reaction Monitoring (MRM) mode, ensuring high sensitivity and selectivity.

## Experimental Protocols

### Materials and Reagents

- Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Toluene (analytical grade)
- Reagents: Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ), Sodium chloride ( $\text{NaCl}$ ), Formic acid, Ammonium acetate

- Standards: **Butralin** certified reference material (purity >98%)
- Solid-Phase Extraction (SPE): NH<sub>2</sub> SPE cartridges (or equivalent)
- Filters: 0.22 µm syringe filters

## Standard Solution Preparation

- Stock Standard Solution (1000 mg/L): Accurately weigh 10 mg of **butralin** standard and dissolve it in 10 mL of methanol.[1]
- Working Standard Solution (100 mg/L): Dilute the stock standard solution with acetonitrile to prepare an intermediate working solution.[1]
- Calibration Standards: Prepare a series of calibration standards by further diluting the working standard solution with the blank ginseng matrix extract to minimize matrix effects. A typical concentration range is 0.002 to 0.5 mg/L.[2]

## Sample Preparation (Modified QuEChERS and SPE Cleanup)

The following protocol is a comprehensive approach for the extraction and purification of **butralin** from various ginseng-related matrices.

- Homogenization:
  - Fresh Ginseng/Ginseng Plant: Weigh 20 g of the sample into a 50 mL centrifuge tube.[3]
  - Dried Ginseng: Weigh 5 g of the powdered sample into a 50 mL centrifuge tube and add 10 mL of purified water. Let it soak and equilibrate for 30 minutes.[4]
- Extraction:
  - Add 10 mL of acetonitrile to the centrifuge tube.
  - Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO<sub>4</sub> and 1 g NaCl).
  - Cap the tube and shake vigorously for 1 minute.

- Centrifuge at  $\geq 4000$  rpm for 5 minutes.
- Cleanup (Dispersive SPE or SPE Cartridge):
  - Option A (dSPE): Transfer an aliquot of the supernatant (acetonitrile layer) to a dSPE tube containing anhydrous  $\text{MgSO}_4$  and a suitable sorbent like PSA (Primary Secondary Amine) to remove organic acids and sugars. For highly pigmented samples, GCB (Graphitized Carbon Black) can be added, but it may retain planar pesticides.
  - Option B (SPE Cartridge): For a more thorough cleanup, an  $\text{NH}_2$  SPE cartridge can be used.
    - Condition the cartridge with an appropriate solvent.
    - Load the supernatant onto the cartridge.
    - Wash with a mild solvent to remove interferences.
    - Elute the **butralin** with a suitable solvent mixture (e.g., acetonitrile/toluene).
- Final Preparation:
  - Evaporate the cleaned extract to dryness under a gentle stream of nitrogen.
  - Reconstitute the residue in a known volume of the mobile phase.
  - Filter the reconstituted sample through a  $0.22\ \mu\text{m}$  syringe filter into an HPLC vial for analysis.

## HPLC-MS/MS Analysis

Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used.

Chromatographic Conditions:

- Column: Agilent Zorbax RRHD Eclipse Plus C18 ( $3.0 \times 50\ \text{mm}$ ,  $1.8\ \mu\text{m}$ ) or equivalent.

- Mobile Phase: A mixture of methanol and water (containing 0.1% formic acid and 5 mmol ammonium acetate) in an 8:2 (v/v) ratio.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 5 µL.

#### Mass Spectrometry Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Mode: Multiple Reaction Monitoring (MRM).
- Capillary Voltage: 4000 V.
- Drying Gas Temperature: 300 °C.
- Drying Gas Flow: 7 L/min.
- Nebulizer Pressure: 0.207 Mpa.
- Sheath Gas Temperature: 300 °C.
- Sheath Gas Flow: 8 L/min.

## Data Presentation

The performance of the method was validated by assessing linearity, recovery, precision (Relative Standard Deviation, RSD), Limit of Detection (LOD), and Limit of Quantification (LOQ).

Table 1: HPLC-MS/MS Parameters for **Butralin** Detection

Analyte	Precursor Ion (m/z)	Product Ion 1 (m/z) (Quantifier)	Collision Energy 1 (eV)	Product Ion 2 (m/z) (Qualifier)	Collision Energy 2 (eV)
Butralin	296.2	240.2	Optimal Value	222.2	Optimal Value

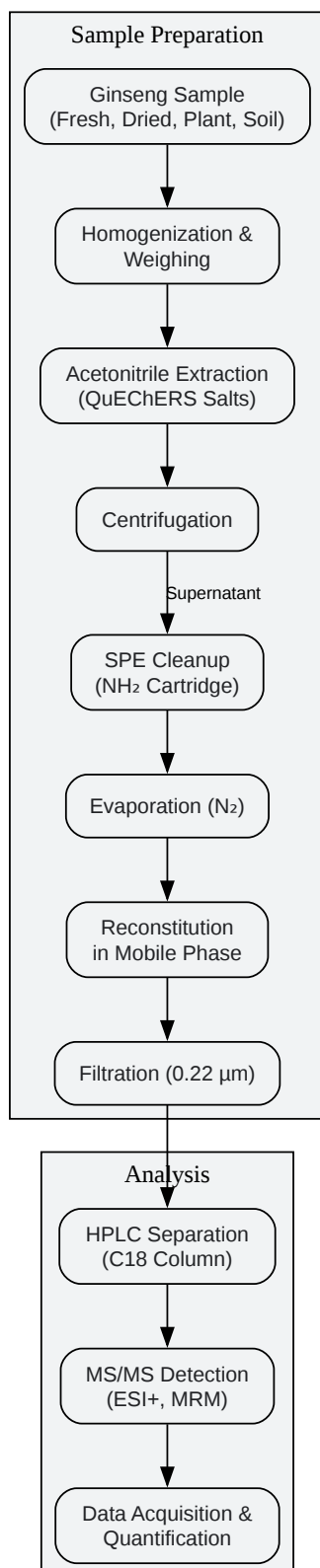
Note: Optimal collision energies should be determined empirically on the specific instrument.

Table 2: Method Validation Data for **Butralin** in Ginseng Matrices

Matrix	Spiked Level (mg/kg)	Average Recovery (%)	RSD (%)	LOQ (mg/kg)
Fresh Ginseng	0.01	95.2	2.1	0.01
0.05	98.7	1.5		
0.5	102.3	0.9		
Dried Ginseng	0.01	93.1	6.4	0.01
0.05	96.5	3.3		
0.5	101.8	1.8		
Ginseng Plant	0.01	94.6	5.8	0.01
0.05	99.2	2.7		
0.5	105.1	1.2		
10.0	107.5	0.7		
Soil	0.01	93.8	4.5	0.01
0.05	97.4	2.4		
0.5	103.6	1.1		
10.0	106.9	0.8		

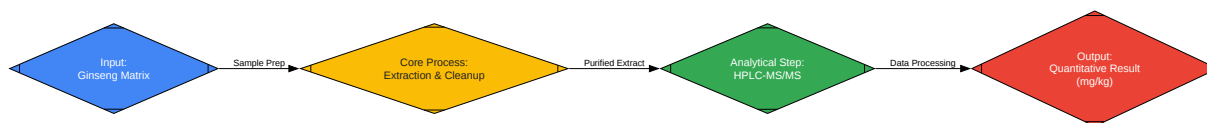
The Limit of Detection (LOD) was reported as  $1.1 \times 10^{-5}$  ng.

## Mandatory Visualizations



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Caption: Experimental workflow for **Butralin** analysis in ginseng.



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Caption: Logical flow from sample to result.

## Conclusion

The described HPLC-MS/MS method provides a robust and sensitive approach for the determination of **butralin** residues in ginseng and related matrices. The combination of a modified QuEChERS extraction with SPE cleanup effectively minimizes matrix interference, leading to high recovery rates and good precision. The use of tandem mass spectrometry in MRM mode ensures high selectivity and low detection limits, making this method suitable for routine monitoring and food safety assessments. The validation data demonstrates that the method meets the requirements for pesticide residue analysis.

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